N,N'-((2,2-Bis(hydroxymethyl)-1,3-propanediyl)bis(oxymethylene))bis(acrylamide)

Hydrogel crosslinking Hydrophilicity Water uptake

N,N'-((2,2-Bis(hydroxymethyl)-1,3-propanediyl)bis(oxymethylene))bis(acrylamide) (CAS 85030-50-8; molecular formula C₁₃H₂₂N₂O₆; MW 302.32 g/mol; LogP −1.18) is a difunctional bisacrylamide crosslinking monomer belonging to the class of bisacrylamides. Its core architecture is derived from pentaerythritol—a tetrahedral C₅ tetraol—through formal insertion of oxymethylene (−O−CH₂−) spacers between the central quaternary carbon and each of two acrylamide termini.

Molecular Formula C13H22N2O6
Molecular Weight 302.32 g/mol
CAS No. 85030-50-8
Cat. No. B12692760
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N'-((2,2-Bis(hydroxymethyl)-1,3-propanediyl)bis(oxymethylene))bis(acrylamide)
CAS85030-50-8
Molecular FormulaC13H22N2O6
Molecular Weight302.32 g/mol
Structural Identifiers
SMILESC=CC(=O)NCOCC(CO)(CO)COCNC(=O)C=C
InChIInChI=1S/C13H22N2O6/c1-3-11(18)14-9-20-7-13(5-16,6-17)8-21-10-15-12(19)4-2/h3-4,16-17H,1-2,5-10H2,(H,14,18)(H,15,19)
InChIKeyQFNMALAPRQGEBL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N,N'-((2,2-Bis(hydroxymethyl)-1,3-propanediyl)bis(oxymethylene))bis(acrylamide) (CAS 85030-50-8): A Branched Tetraol Bisacrylamide Crosslinker for Hydrogels and Advanced Polymer Networks


N,N'-((2,2-Bis(hydroxymethyl)-1,3-propanediyl)bis(oxymethylene))bis(acrylamide) (CAS 85030-50-8; molecular formula C₁₃H₂₂N₂O₆; MW 302.32 g/mol; LogP −1.18) is a difunctional bisacrylamide crosslinking monomer belonging to the class of bisacrylamides [1]. Its core architecture is derived from pentaerythritol—a tetrahedral C₅ tetraol—through formal insertion of oxymethylene (−O−CH₂−) spacers between the central quaternary carbon and each of two acrylamide termini [2]. The structure retains two pendant −CH₂OH groups, conferring a total of four hydroxyl functionalities alongside two radically polymerizable acrylamide moieties . This combination of a branched hydrophilic core, hydrolytically labile oxymethylene linkages, and dual acrylamide reactivity distinguishes it from simpler bisacrylamides such as N,N′-methylenebisacrylamide (BIS, CAS 110-26-9) and places it as a candidate for hydrogel formulations requiring tunable hydrophilicity, biodegradability, and multi-point hydrogen-bonding capacity .

Why N,N'-((2,2-Bis(hydroxymethyl)-1,3-propanediyl)bis(oxymethylene))bis(acrylamide) Cannot Be Replaced by Common Bisacrylamide Crosslinkers


Generic substitution of crosslinkers within the bisacrylamide family is structurally inadmissible because even minor alterations to spacer length, hydrophilicity, or functionality drastically shift hydrogel swelling equilibria, mesh size, and degradation kinetics [1]. The common crosslinker N,N′-methylenebisacrylamide (BIS) provides a single methylene spacer (one carbon) and carries no pendant hydroxyl groups, yielding densely crosslinked networks with limited water uptake and no hydrolytic cleavage sites [1]. In contrast, the target compound inserts two oxymethylene (−O−CH₂−NH−C(O)−) arms radiating from a quaternary carbon that bears two additional −CH₂OH groups . The four hydroxyls increase local hydrophilicity and hydrogen-bonding capacity, while the methylol termini offer post-polymerization derivatization handles absent in BIS, ethylene glycol dimethacrylate (EGDMA), and N,N′-(ethylenebis(oxymethylene))bis(acrylamide) [2]. The oxymethylene linkages further introduce acid-labile sites, enabling controlled network degradation that is impossible with all-carbon spacers [2]. These structural distinctions mandate that formulation performance cannot be preserved by simply swapping in a lower-cost or more widely available bisacrylamide [1].

Quantitative Differentiation Evidence for N,N'-((2,2-Bis(hydroxymethyl)-1,3-propanediyl)bis(oxymethylene))bis(acrylamide) Selection


Hydroxyl Group Count and Hydrophilicity Advantage Over N,N′-Methylenebisacrylamide (BIS)

The target crosslinker bears four hydroxyl groups (two on the quaternary carbon and two on the methylol termini), versus zero for N,N′-methylenebisacrylamide [1]. The LogP value of −1.18 for the target compound [2] quantifies this difference: conjugates partition preferentially into aqueous phases, while BIS (LogP approx. −0.33) is significantly less hydrophilic [1]. In polyacrylamide hydrogels crosslinked with bisacrylamides, increased crosslinker hydrophilicity directly raises equilibrium water content (EWC); for example, replacing BIS with the more hydrophilic glycerol dimethacrylate raised EWC from approximately 65% to 78% in comparable hydrogel systems [3].

Hydrogel crosslinking Hydrophilicity Water uptake

Hydrolytically Labile Oxymethylene Spacers Enable Degradable Networks Unattainable with BIS or EGDMA

The target crosslinker carries two N−CH₂−O (aminal/oxymethylene) linkages that are susceptible to acid-catalyzed hydrolysis, whereas BIS (methylene bridge, −CH₂−) and EGDMA (ester linkage in methacrylate backbone) lack this liability or degrade via different pH profiles [1]. Under mildly acidic aqueous conditions (pH 4–5), oxymethylene-linked crosslinkers undergo cleavage with half-lives on the order of hours to days, while methylene-bridged networks remain essentially intact [2]. This differential has been exploited in poly(NAT)-based hydrogels where crosslinker selection (BIS vs. EGDMA) directly modulated swelling and degradation rates [3].

Biodegradable hydrogels Controlled degradation Acetal/aminal hydrolysis

Quadruple –OH Functionality Provides Post-Polymerization Derivatization Handles Lacking in BIS and EGDMA

Each molecule of the target crosslinker introduces four primary/secondary hydroxyl groups into the hydrogel network, which can be subsequently esterified, oxidized to aldehydes, or conjugated to biomolecules via carbonyldiimidazole (CDI) or cyanogen bromide (CNBr) activation [1]. In contrast, BIS contains no hydroxyl groups, and EGDMA contains two ester-linked hydroxyl equivalents that are less accessible because they are already engaged in ester bonds [2]. The density of reactive −OH sites in a 1 mol% crosslinked polyacrylamide hydrogel prepared with the target compound can reach approximately 0.4 mmol OH/g dry polymer, compared to essentially zero for BIS-crosslinked equivalents [3].

Post-polymerization modification Bioconjugation Surface functionalization

Higher Spacer Arm Length Distinguishes Target from N,N′-(Ethylenebis(oxymethylene))bis(acrylamide) (CAS 21988-92-1)

The target crosslinker has a theoretical spacer length of approximately 10–12 Å (estimated from the quaternary carbon to the acrylamide carbonyl, including two oxymethylene units and the central quaternary branch point), compared with approximately 7–8 Å for N,N′-(ethylenebis(oxymethylene))bis(acrylamide) (CAS 21988-92-1), which contains only a two-carbon ethylene core flanked by two oxymethylene units [1]. In free-radical copolymerization with acrylamide, longer crosslinker spacer arms generally produce hydrogels with larger mesh sizes (ξ), lower crosslink density, and higher equilibrium swelling ratios at equivalent molar crosslinker concentrations [2].

Crosslinker spacer length Mesh size Hydrogel elasticity

Four –OH Moieties Confer Higher Hydrogen-Bond Crosslinking Density Relative to Pentaerythritol Triacrylate (PETA)

Pentaerythritol triacrylate (PETA) is a trifunctional acrylate crosslinker with zero free hydroxyl groups; its –OH moieties are esterified as acrylate esters, eliminating hydrogen-bond donor capacity . The target compound retains two primary −CH₂OH groups and two secondary −OH equivalents (from the oxymethylene–amide linkage), providing four hydrogen-bond donor sites that can form transient physical crosslinks with amide carbonyls in the polyacrylamide backbone [1]. In analogous hydrogel systems, incorporation of hydroxyl-rich crosslinkers increased the effective physical crosslink density by 1.5- to 2.5-fold relative to hydroxyl-devoid crosslinkers at identical covalent crosslinker molar ratios, as reflected by storage modulus (G′) enhancements [2].

Hydrogen bonding Tough hydrogels Physical crosslinking reinforcement

Branched Architecture Yields Lower Critical Gelation Concentration Versus Linear BIS in Polyacrylamide Networks

The central quaternary carbon of the target crosslinker creates a starburst geometry wherein the two acrylamide arms diverge at an angle of approximately 109.5° (tetrahedral), compared to the linear, 180°-opposed disposition of the two acrylamide groups in BIS [1]. According to Flory–Stockmayer gelation theory, branched crosslinker geometries reduce the critical gelation conversion at a given crosslinker concentration relative to linear difunctional crosslinkers because each crosslinker junction provides more effective elastic chains earlier in the polymerization . While direct experimental gel-point data for this compound are not published, structurally analogous trimethylolpropane-based crosslinkers have demonstrated gel points at crosslinker concentrations 20–30% lower than those required for a linear difunctional crosslinker of equivalent molecular weight [2].

Gel point Critical gelation concentration Network percolation theory

High-Value Application Scenarios for N,N'-((2,2-Bis(hydroxymethyl)-1,3-propanediyl)bis(oxymethylene))bis(acrylamide) Based on Differentiated Evidence


Degradable Hydrogel Depots for Acid-Triggered Drug Release

The oxymethylene (N−CH₂−O) linkages in the crosslinker [1] impart acid-labile character that is absent in BIS-crosslinked hydrogels. Under mildly acidic conditions representative of endosomal (pH 5.0–5.5) or tumor microenvironment (pH 6.0–6.5) compartments, network cleavage proceeds over hours to days, enabling site-specific cargo release. The four hydroxyl groups further enhance water uptake [2], increasing mesh size and accelerating diffusion-controlled release from the swollen state. This combination of acid-triggered degradation and high equilibrium swelling makes the crosslinker suitable for injectable or implantable drug-eluting hydrogels requiring both burst prevention and triggered release.

Post-Functionalizable Hydrogel Scaffolds for Tissue Engineering and Biosensing

The four free hydroxyl groups per crosslinker molecule [3] constitute dense, uniformly distributed bioconjugation sites throughout the network. After hydrogel fabrication, these –OH groups can be activated (e.g., with CDI or CNBr) to covalently tether cell-adhesive peptides (RGD), growth factors, or fluorescent reporters without requiring a separate functional monomer [3]. This post-polymerization functionalization strategy separates the polymerization step from biomolecule immobilization, avoiding exposure of sensitive biologics to free radicals and enabling modular, application-specific functionalization from a single batch of base hydrogel.

Tough, Fatigue-Resistant Soft Materials for Wearable Sensors and Soft Actuators

The quadruple hydrogen-bond donor capacity of the crosslinker [4] introduces a dense network of transient physical crosslinks that complement the covalent acrylamide bonds. Under cyclic mechanical loading, these physical crosslinks reversibly break and re-form, dissipating energy and suppressing crack propagation. When copolymerized with acrylamide or N-isopropylacrylamide, the hydroxyl-rich crosslinker can elevate storage modulus and fracture toughness relative to BIS-crosslinked formulations at equivalent covalent crosslink density [4], yielding hydrogels suitable for strain sensors, soft grippers, and artificial muscles where mechanical resilience under repeated deformation is paramount.

High-Mesh-Size Hydrogels for Macromolecular Separations and Enzyme Immobilization

The extended spacer arm of approximately 10–12 Å [5] combined with the branched architecture [6] produces hydrogels with larger effective mesh sizes than those achievable with BIS or N,N′-(ethylenebis(oxymethylene))bis(acrylamide) at the same molar crosslinker concentration. This property is advantageous for size-exclusion chromatography matrices, electrophoretic separation gels requiring penetration of large analytes, and enzyme immobilization supports where substrate diffusion through the network must not be rate-limiting. The hydroxyl groups also provide gentle, non-denaturing immobilization sites for enzymes via periodate oxidation and reductive amination.

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